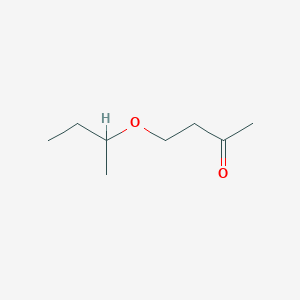

4-sec-Butoxy-2-butanone

Description

Contextualization within the Field of Ketone and Ether Organic Chemistry

4-sec-Butoxy-2-butanone is an organic molecule that incorporates two highly significant functional groups: a ketone and an ether. nih.gov Ketones are defined by a carbonyl group (a carbon double-bonded to an oxygen) flanked by two other carbon atoms. nih.gov This carbonyl group is polar, which is a primary determinant of the chemical reactivity of ketones, making them susceptible to reactions like nucleophilic addition. nih.gov Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. They are widely utilized in organic synthesis, both as solvents and as key structural components of more complex molecules.

The compound this compound, with its IUPAC name 4-butan-2-yloxybutan-2-one, possesses a molecular structure that marries these two functionalities. nih.gov This dual-functionality makes it a member of the keto ether class of compounds. The interplay between the ketone and ether groups within the same molecule can influence its physical properties and reactivity, making such compounds interesting subjects in organic chemistry. Research in this area often focuses on synthetic methodologies, such as the formation of ethers from ketones or the oxidation of ethers to produce ketones. acs.orgnih.gov

Significance as a Research Target in Synthesis and Structural Elucidation

The significance of this compound in research is primarily centered on its synthesis and precise structural characterization. While it may not be a widely publicized molecule, its existence in chemical databases, complete with spectroscopic data, indicates that it has been synthesized and thoroughly analyzed. nih.gov The synthesis of such keto ethers can be approached through established organic chemistry reactions. A common and logical pathway is the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comlibretexts.org For this compound, a plausible route would involve the reaction between the sodium salt of 4-hydroxy-2-butanone (B42824) and 2-chlorobutane. Alternatively, reacting sodium sec-butoxide (B8327801) with 4-chloro-2-butanone (B110788) would also yield the target product. The latter is generally preferred as it involves a primary halide, which is more favorable for the SN2 reaction and minimizes competing elimination reactions. masterorganicchemistry.com

Another potential synthetic route is the Michael addition, where an alcohol (like sec-butanol) could be added to an α,β-unsaturated ketone (methyl vinyl ketone) under catalytic conditions. acs.orgthieme-connect.com

The structural elucidation of this compound relies on standard spectroscopic techniques. The presence and connectivity of its atoms are confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov This analytical data is crucial for unequivocally identifying the compound and serves as a reference for any future research that may involve this molecule.

Overview of Known Occurrences and Research Trajectories

There is limited information available in peer-reviewed scientific literature regarding the natural occurrence of this compound. While related keto compounds have been identified in natural products, such as 4-(4-Hydroxyphenyl)-2-butanone in raspberries, a natural source for this compound itself is not prominently documented. cymitquimica.com

Some commercial chemical suppliers note that the compound is a colorless liquid with a distinct odor described as resembling butterscotch, banana, and nutmeg. It has also been described as a bioactive compound, though these claims originate from commercial sources rather than primary research literature and the product is often listed for laboratory and research use only.

The primary research trajectory for this compound appears to be its role as a characterized chemical entity available for organic synthesis. Its bifunctional nature makes it a potential building block for the synthesis of more complex molecules in pharmaceutical and materials science research. The extensive research into the modification of ketones and ethers for drug development underscores the potential utility of compounds like this compound as intermediates. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound This interactive table summarizes the key computed chemical and physical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | nih.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| IUPAC Name | 4-butan-2-yloxybutan-2-one | nih.gov |

| CAS Number | 57545-63-8 | nih.gov |

| Monoisotopic Mass | 144.115029749 Da | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Table 2: Spectroscopic Data for this compound This interactive table provides an overview of the key spectroscopic data used for the structural elucidation of the compound. The data is sourced from established spectral databases.

| Spectroscopic Technique | Data Highlights | Source |

| ¹³C NMR | Spectra available in spectral databases. | nih.gov |

| ¹H NMR | Spectra available in spectral databases. | |

| Mass Spectrometry (GC-MS) | Available from NIST Mass Spectrometry Data Center. | nih.gov |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-butan-2-yloxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCAIYGWLZKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336989 | |

| Record name | 4-sec-Butoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57545-63-8 | |

| Record name | 4-sec-Butoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-Butoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Sec Butoxy 2 Butanone

Established Reaction Pathways

The most prominent and well-documented method for synthesizing 4-sec-butoxy-2-butanone is the Williamson ether synthesis. masterorganicchemistry.com This classical method is favored for its reliability and high yield potential.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of this compound, this S(_N)2 reaction involves the reaction of a sec-butoxide (B8327801) ion with a suitable 4-substituted-2-butanone derivative. masterorganicchemistry.com

Principle: The core of this method is the nucleophilic substitution of a halide or other good leaving group by an alkoxide. For the synthesis of this compound, the key reactants are a sec-butoxide ion (the nucleophile) and a 2-butanone (B6335102) derivative with a leaving group at the 4-position (the electrophile).

Detailed Steps:

Generation of the sec-butoxide ion: This is achieved by deprotonating sec-butanol using a strong base. Common bases for this step include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Nucleophilic attack: The generated sec-butoxide ion then reacts with a compound like 4-bromo-2-butanone in an anhydrous solvent. The nucleophilic oxygen of the butoxide attacks the electrophilic carbon bearing the leaving group (in this case, bromine), displacing the halide ion and forming the ether linkage.

Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound

| Parameter | Typical Conditions |

|---|---|

| Solvent | Anhydrous ethers (e.g., THF, diethyl ether) |

| Temperature | 0°C to reflux (~25–80°C) |

| Reaction Time | 2–24 hours |

| Base | Sodium hydride (NaH), potassium tert-butoxide (t-BuOK) |

| Molar Ratio (alkoxide:alkyl halide) | 1:1 to 1.2:1 |

Advantages and Limitations: The Williamson ether synthesis offers high selectivity for ether formation and operates under relatively mild conditions, making it scalable for industrial production. However, the reaction is sensitive to water, requiring anhydrous conditions to prevent side reactions. Furthermore, the choice of the alkyl halide is critical; primary alkyl halides are preferred to favor the S(_N)2 mechanism, as secondary and tertiary halides can lead to elimination side products. masterorganicchemistry.com

Exploration of Alternative Synthetic Routes

While the Williamson ether synthesis is the dominant method, other potential routes for the synthesis of this compound and related ethers exist.

Acid-Catalyzed Etherification: This method involves the reaction of sec-butanol with 2-butanone under acidic conditions, using a catalyst like sulfuric acid (H₂SO₄). While it uses simpler reagents, it often results in lower yields and a mixture of products due to side reactions.

Alkoxymercuration-Demercuration: This two-step process provides a Markovnikov addition of an alcohol to an alkene. libretexts.org In principle, reacting an appropriate alkene with sec-butanol in the presence of a mercury salt like mercury(II) trifluoroacetate, followed by demercuration with sodium borohydride (B1222165), could yield this compound. libretexts.org

Copper-Catalyzed Synthesis: Copper(I) alkoxides can be used to synthesize ethers from aryl and alkyl halides under mild conditions. harvard.edu The reaction of a copper(I) sec-butoxide with a suitable 4-halo-2-butanone could be a viable alternative. harvard.edu

Principles of Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, several strategies can be considered to enhance its sustainability.

Use of Renewable Feedstocks: Research into utilizing bio-based starting materials is a key aspect of green chemistry. For instance, the synthesis of related compounds like 4-hydroxy-2-butanone (B42824) has been explored from renewable resources like 1,3-butanediol. google.com A similar bio-based approach could potentially be adapted for this compound.

Atom Economy: The Williamson ether synthesis, while effective, generates salt byproducts. Alternative pathways with higher atom economy, where most of the atoms from the reactants are incorporated into the final product, would be a greener approach.

Safer Solvents and Reagents: The use of hazardous solvents like diethyl ether and strong, reactive bases like sodium hydride in the Williamson synthesis presents safety and environmental concerns. The exploration of greener solvents and milder reaction conditions is an active area of research. semanticscholar.org For example, the use of phase transfer catalysis can enhance reaction rates in a biphasic system with milder temperatures.

Energy Efficiency: Optimizing reaction conditions to lower temperatures and reduce reaction times can significantly decrease the energy consumption of the synthesis process.

Catalytic Systems in the Formation of this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increase reaction efficiency, selectivity, and sustainability.

Phase Transfer Catalysis (PTC): In the context of the Williamson ether synthesis, PTC can be employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and often allowing for milder conditions.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org While more commonly applied to the synthesis of α-aryl ketones, the development of suitable palladium catalysts could potentially enable the direct coupling of sec-butanol with a precursor to the butanone moiety. acs.org

Biocatalysis: The use of enzymes, such as lipases, for etherification presents an environmentally friendly alternative. These reactions are typically conducted under mild, aqueous conditions. However, the industrial application of enzymatic etherification for compounds like this compound is currently limited.

Supported Catalysts: The use of catalysts supported on solid materials can simplify product purification and catalyst recycling. google.com For instance, supported base catalysts could be utilized in the Williamson ether synthesis to facilitate easier separation from the reaction mixture.

Chemical Reactivity and Mechanistic Investigations of 4 Sec Butoxy 2 Butanone

Oxidative Transformations and Radical-Mediated Processes

The atmospheric oxidation of volatile organic compounds (VOCs) like 4-sec-butoxy-2-butanone is a crucial area of study due to its impact on air quality. These reactions often involve radical-mediated processes, leading to the formation of various secondary pollutants.

Gas-Phase Oxidation and Atmospheric Chemistry of Related Carbonyls and Ethers

The atmospheric degradation of ketones and ethers is primarily initiated by reactions with hydroxyl (OH) radicals during the day. In coastal and marine environments, reactions with chlorine (Cl) atoms can also be a significant loss process for such oxygenated volatile organic compounds (OVOCs). The gas-phase reactions of OH radicals and Cl atoms with ethers, alcohols, and ketones typically proceed through the abstraction of a hydrogen atom from a C-H bond.

The reactivity of these compounds is influenced by the position of the functional groups. For instance, in ketones, the C-H bonds at the β-position are more reactive towards OH radicals than those at the α-position due to the activating effect of the carbonyl group at the β-position and a deactivating effect at the α-position. This generally results in higher reaction rate coefficients for alkanones compared to their corresponding alkanes.

A predictive method has been developed to estimate the room temperature rate constants for the reactions of OH radicals with various aliphatic and cyclic oxygenated compounds, including ketones and ethers.

Formation and Reactions of Functionalized Peroxy Radicals

The initial reaction of this compound with OH radicals or Cl atoms leads to the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) to form a functionalized peroxy radical (RO₂). The fate of these peroxy radicals is critical in determining the subsequent chemical pathways and the formation of secondary pollutants.

In environments with high concentrations of nitrogen monoxide (NO), peroxy radicals primarily react with NO to produce alkoxy radicals (RO) and nitrogen dioxide (NO₂). This reaction is a key step in the photochemical production of ozone in the troposphere. In regions with low NO concentrations, reactions between peroxy radicals, or with the hydroperoxy radical (HO₂), become more significant, often leading to the formation of stable hydroperoxides.

Thermochemical and Kinetic Studies of Structurally Analogous Ketones and Alkoxy Radicals

Kinetic data for the gas-phase reactions of OH radicals with a variety of oxygenated organic compounds, including ketones and ethers, have been compiled and evaluated to support atmospheric modeling. For example, the rate coefficients for the reaction of OH radicals with α,β-unsaturated ketones have been determined, providing insight into how the structure of the ketone affects its atmospheric lifetime.

The table below presents kinetic data for the reaction of OH radicals with some ketones structurally related to this compound.

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | |

| 5-Hexen-2-one | (4.72 ± 0.12) × 10⁻¹¹ | |

| 4-Hexen-3-one | (8.45 ± 0.13) × 10⁻¹¹ |

These studies often employ techniques like pulsed laser photolysis with laser-induced fluorescence to measure the reaction rates over a range of temperatures.

Nucleophilic and Electrophilic Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in this compound is a key site for chemical reactions due to its polar nature. The carbon atom is electrophilic (electron-deficient), while the oxygen atom is nucleophilic (electron-rich).

Reactions at the carbonyl carbon are predominantly nucleophilic additions. A nucleophile attacks the electrophilic carbonyl carbon, causing the π-bond to break and the electron pair to move to the oxygen atom, forming a tetrahedral intermediate. The reactivity of ketones in nucleophilic additions is generally lower than that of aldehydes due to steric hindrance from the two alkyl groups attached to the carbonyl carbon. The strength of the nucleophile determines the reaction pathway; strong nucleophiles can attack the carbonyl carbon directly, while weak nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon.

The carbonyl oxygen can also act as a nucleophile, particularly in reactions with strong electrophiles or under acidic conditions where it can be protonated. The protonated carbonyl group is significantly more electrophilic. The regioselectivity of reactions involving enolates, which can be formed from ketones, is explained by Hard-Soft Acid-Base (HSAB) theory, where reactions with hard electrophiles tend to occur at the oxygen atom, and reactions with soft electrophiles favor the α-carbon.

Transformations Involving the Ether Linkage

Ethers are generally unreactive to many reagents, which is why they are often used as solvents. However, the ether linkage in this compound can be cleaved under specific conditions, most commonly with strong acids.

Acid-catalyzed ether cleavage is a nucleophilic substitution reaction that can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. The first step is the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an alcohol).

Sₙ2 Mechanism: If the alkyl groups attached to the ether oxygen are primary or secondary, the cleavage typically follows an Sₙ2 pathway. A nucleophile (e.g., a halide ion) then attacks the less sterically hindered carbon atom.

Sₙ1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, the cleavage is more likely to occur via an Sₙ1 mechanism due to the stability of the resulting carbocation. The protonated ether cleaves to form an alcohol and a stable carbocation, which is then attacked by the nucleophile.

Ethers can also be cleaved by strongly basic reagents, such as organolithium compounds, although this is less common for acyclic ethers. The mechanism of base-catalyzed cleavage often involves deprotonation at the α-position to the ether oxygen.

Stereochemical Considerations in Reactivity (if applicable to the sec-butoxy group)

The presence of a chiral center in the sec-butoxy group of this compound introduces stereochemical considerations into its reactivity.

In radical reactions , the stereochemical outcome depends on the nature of the radical intermediate. If a radical is formed at the chiral center, it often leads to a loss of stereochemistry, resulting in a racemic mixture, because the trigonal planar radical intermediate can be attacked from either face. However, if a radical reaction occurs at a different position in the molecule, the existing chiral center can influence the stereochemistry of the product, leading to the formation of diastereomers in unequal amounts. The preferred conformation of the radical can shield one face more than the other, leading to stereoselective reactions.

In nucleophilic additions to the carbonyl group , the chiral sec-butoxy group can influence the stereochemical outcome of the reaction. The approach of the nucleophile to the planar carbonyl group can be sterically hindered by the substituents on the adjacent chiral center. This can lead to diastereoselectivity, where one diastereomer is formed in preference to the other. The stereoselectivity is often explained by models such as the Felkin-Ahn model, which considers the steric and electronic effects of the substituents on the chiral center.

Advanced Analytical Spectroscopic and Chromatographic Methodologies for 4 Sec Butoxy 2 Butanone

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-sec-butoxy-2-butanone by mapping the chemical environments of its proton and carbon nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

Approximate chemical shifts reveal key structural features: the methyl protons of the ketone group (position 1) appear as a singlet, being isolated by the carbonyl group, while the protons on the ethyl and methyl components of the sec-butoxy group and the methylene (B1212753) groups of the butanone backbone show more complex splitting patterns due to spin-spin coupling. docbrown.info The n+1 rule dictates that a signal is split into n+1 peaks by 'n' neighboring non-equivalent protons. libretexts.orgmnstate.edu For instance, the signal for the ethyl group's CH₂ protons in the sec-butoxy moiety would be split into a quartet by the adjacent CH₃ protons. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Structural Position | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| 1 | CH₃-C=O | ~2.1 | Singlet (s) |

| 3 | -O-CH₂-CH₂- | ~2.7 | Triplet (t) |

| 4 | -O-CH₂-CH₂- | ~3.5 | Triplet (t) |

| 1' | CH(CH₃)(CH₂CH₃) | ~3.6 | Sextet or Multiplet (m) |

| 2' | CH(CH₃)(CH₂CH₃) | ~1.5 | Quintet or Multiplet (m) |

| 3' | CH(CH₃)(CH₂CH₃) | ~0.9 | Triplet (t) |

| 4' | CH(CH₃)(CH₂CH₃) | ~1.2 | Doublet (d) |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a direct map of the carbon backbone. Each unique carbon atom in the molecule produces a distinct signal, allowing for a definitive count of carbon environments. docbrown.info The carbonyl carbon (C=O) of the ketone is particularly characteristic, appearing significantly downfield due to the strong deshielding effect of the double-bonded oxygen.

Key signals in the ¹³C NMR spectrum of this compound include the carbonyl carbon resonance around 209-210 ppm, the carbons bonded to the ether oxygen at approximately 70 ppm, and various aliphatic carbons at higher fields (lower ppm values). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C1 (Ketone CH₃) | ~29 |

| C2 (Ketone C=O) | ~209 |

| C3 (-CH₂-C=O) | ~45 |

| C4 (-O-CH₂-) | ~68 |

| C1' (-O-CH-) | ~75 |

| C2' (-CH₂-CH₃) | ~29 |

| C3' (-CH₂-CH₃) | ~10 |

| C4' (-CH-CH₃) | ~19 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons within the sec-butyl group (e.g., between the methine proton and the adjacent methylene and methyl protons) and between the two methylene groups (positions 3 and 4) in the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). ustc.edu.cncolumbia.edu It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum, pairing the data from both 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is vital for connecting the different fragments of the molecule. For instance, HMBC would show a key correlation from the protons on C4 (-O-CH₂-) to the C1' methine carbon of the sec-butoxy group, confirming the ether linkage. It would also show correlations from the ketone's methyl protons (C1) to the carbonyl carbon (C2), and from the C3 methylene protons to both C2 and C4, solidifying the butanone backbone structure.

Mass Spectrometry (MS) Characterization and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of this compound and analyzing its structure through controlled fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse method for separating, identifying, and quantifying volatile compounds like this compound from complex matrices. The compound has been identified in natural product extracts using this technique. rsc.org In GC, the compound is separated from other components based on its boiling point and interaction with the column's stationary phase, resulting in a characteristic retention time.

Following separation, the molecule enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center reports a spectrum for this compound (NIST Number 236316) where the most intense peak (base peak) is at a mass-to-charge ratio (m/z) of 43. nih.gov This prominent fragment corresponds to the stable acetyl cation ([CH₃CO]⁺), which is characteristic of methyl ketones.

Table 3: Characteristic Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Significance |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - C₄H₉]⁺ | Loss of the sec-butyl group |

| 71 | [M - C₄H₉O]⁺ | Loss of the sec-butoxy group |

| 57 | [C₄H₉]⁺ | sec-butyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (Base Peak) |

Note: Fragmentation patterns can vary with instrument conditions. Data derived from typical fragmentation of ethers and ketones and public spectral libraries. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Advanced Ionization Techniques (e.g., APCI, CIMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the molecule and its fragments. For this compound, HRMS can confirm the molecular formula as C₈H₁₆O₂ by measuring its monoisotopic mass as 144.11503 Da. nih.gov This capability is crucial for distinguishing it from other isomeric compounds that have the same nominal mass but different elemental compositions. sciex.comcam.ac.uk

While standard EI is a "hard" ionization technique that can cause extensive fragmentation and a weak or absent molecular ion peak, "soft" ionization methods are often employed to preserve this crucial information.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of less polar, volatile compounds like ketones. researchgate.netnih.govresearchgate.net Ionization occurs in the gas phase at atmospheric pressure, typically leading to the formation of a protonated molecule, [M+H]⁺ (m/z 145), which is often the base peak. This provides clear molecular weight information that might be ambiguous in an EI spectrum. researchgate.net

Chemical Ionization Mass Spectrometry (CIMS): CIMS is a versatile technique that uses specific reagent ions to selectively ionize analytes. acs.org For instance, using ammonium (B1175870) ions (NH₄⁺ CIMS) is highly sensitive for detecting ketones and other oxygenated organic compounds. copernicus.orgnoaa.govnih.gov The analyte is typically detected as an adduct with the reagent ion, such as [M+NH₄]⁺ (m/z 162). This method is valuable for real-time analysis of volatile organic compounds in various environments with high sensitivity and selectivity. copernicus.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of its bonds.

For this compound, the key functional groups are the carbonyl group (C=O) of the ketone and the ether linkage (C-O-C). The IR spectrum of 2-butanone (B6335102), a related ketone, shows a strong, characteristic absorption band for the C=O stretch between 1700 and 1725 cm⁻¹. docbrown.info Similarly, this compound is expected to exhibit a strong absorption in this region. The C-O-C stretching vibration of the ether group typically appears in the region of 1000-1300 cm⁻¹, with a specific band around 1100 cm⁻¹ being indicative of this functional group. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Ketone | C=O Stretch | ~1720 |

| Ether | C-O-C Stretch | ~1100 |

Data based on characteristic functional group absorptions.

Chromatographic Separation Techniques in Complex Matrices

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. For the analysis of this compound, which has been identified in various natural sources like pomegranate and essential oils, GC is an essential tool. nih.govresearchgate.net The development and optimization of GC methods are critical for achieving accurate and reliable results, especially when dealing with complex matrices.

Method development often involves selecting the appropriate column, carrier gas, and temperature program. A common approach for analyzing volatile compounds in complex samples is headspace solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS). unito.it This technique allows for the extraction and concentration of volatile analytes from the sample matrix before injection into the GC system.

Optimization of a GC method may involve adjusting parameters such as the injector temperature, split ratio, and oven temperature ramp rate to achieve good peak separation and sensitivity. For instance, in the analysis of volatile compounds in wine, a typical GC oven program might start at a low temperature (e.g., 35°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds of interest. embrapa.br The choice of detector is also crucial, with flame ionization detectors (FID) and mass spectrometers (MS) being common choices for their sensitivity and ability to provide structural information, respectively. unicam.it

Table 3: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Setting |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 40°C (2 min hold), then ramp at 2°C/min to 220°C |

| MS Ion Source Temperature | 230°C |

| MS Interface Temperature | 250°C |

| Mass Range | 50-700 amu |

Data compiled from various GC method descriptions. rsc.orgmdpi.com

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another powerful separation technique that can be applied to the analysis of this compound. While GC is well-suited for volatile compounds, LC is often preferred for less volatile or thermally labile compounds.

In the context of analyzing extracts from natural products, such as Pleurotus ostreatus (oyster mushroom), HPLC has been used to identify and quantify various bioactive compounds, including this compound. rsc.org A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column packed with a stationary phase, and a detector.

For the separation of moderately polar compounds like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com The composition of the mobile phase can be adjusted to optimize the separation. For detection, a UV detector is often used, and for more definitive identification, the HPLC system can be coupled to a mass spectrometer (LC-MS). sielc.comsielc.com

Table 4: Example HPLC Parameters for the Analysis of this compound

| Parameter | Setting |

| Column | C18 silica packed column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 40 µL |

| Wavelength | 205 nm |

| Run Time | 14 minutes |

Data sourced from a study on the HPLC analysis of Pleurotus ostreatus extracts. rsc.org

Computational and Theoretical Chemical Investigations of 4 Sec Butoxy 2 Butanone

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of molecules like 4-sec-butoxy-2-butanone. A common and effective method for such studies is the B3LYP functional combined with a basis set like 6-31G(d).

Geometry optimization using these methods would reveal the most stable three-dimensional arrangement of the atoms in this compound. The presence of the flexible sec-butoxy group and the rotatable bonds in the butanone chain suggests the existence of multiple conformers with closely spaced energies. A conformational search would identify these various low-energy structures.

From the optimized geometry, a range of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through an electrostatic potential map, which would highlight the electron-rich region around the carbonyl oxygen and the ether oxygen, indicating their roles as potential sites for electrophilic attack or hydrogen bonding.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. The HOMO is likely to be localized around the oxygen atoms, indicating their nucleophilic character, while the LUMO would be centered on the carbonyl carbon, marking it as the primary electrophilic site. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govnih.gov By simulating the movement of all atoms in the molecule and surrounding solvent molecules, MD can explore the vast conformational space of this compound. mdpi.comacs.org

An MD simulation would typically be performed using a force field like OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field), which parameterizes the potential energy of the system as a function of atomic positions. The simulation would reveal the accessible conformations and the frequency of transitions between them, providing a more complete understanding of the molecule's flexibility.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can analyze the structure of the solvent around the molecule and calculate properties like the radial distribution function. This would show, for example, how water molecules arrange themselves to form hydrogen bonds with the carbonyl and ether oxygens. Such simulations are also crucial for predicting physical properties like solubility and the partition coefficient.

Reaction Pathway Modeling and Kinetic Predictions Based on Theoretical Calculations

This compound can undergo several types of chemical reactions, with two prominent examples being aldol (B89426) condensation and oxidation. Theoretical calculations are essential for modeling the pathways of these reactions and predicting their kinetics.

For an aldol condensation, the reaction would proceed through the formation of an enolate at the α-carbon to the ketone. DFT calculations can be used to model the transition state of this enolate formation and the subsequent nucleophilic attack on another carbonyl-containing molecule. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The height of the energy barrier in this profile corresponds to the activation energy, which is a key determinant of the reaction rate.

Similarly, for oxidation reactions, theoretical modeling can identify the most likely sites of attack by an oxidizing agent and map out the subsequent reaction steps. For instance, the oxidation of the α-carbon could be investigated. acs.org Kinetic predictions can be made using Transition State Theory (TST), which relates the rate constant of a reaction to the properties of the transition state.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) | Implication |

| Enolate Formation (Base-catalyzed) | DFT (B3LYP/6-31G(d)) | 15-20 | Suggests the reaction is feasible under moderate conditions. |

| Oxidation at α-carbon | DFT with solvent model | 25-30 | Indicates a higher energy barrier, suggesting more forcing conditions may be required. |

Spectroscopic Property Simulations (e.g., NMR, IR, MS)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations can predict the ¹H and ¹³C NMR spectra of this compound. These predictions are based on calculating the magnetic shielding of each nucleus. Comparing the simulated spectrum with experimental data can help in the definitive assignment of peaks to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By calculating the harmonic frequencies of this compound using DFT, a simulated IR spectrum can be generated. mdpi.com The characteristic stretching frequency of the carbonyl group (C=O) would be a prominent feature, typically predicted in the range of 1700-1725 cm⁻¹. The C-O-C stretching of the ether linkage would also be identifiable.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can shed light on the fragmentation patterns observed in mass spectrometry. 182.160.97 For this compound, the molecular ion peak would be at an m/z corresponding to its molecular weight (144.21 g/mol ). nih.gov Theoretical calculations can help to predict the stability of various fragment ions, thus rationalizing the observed fragmentation pathways, such as cleavage adjacent to the carbonyl group or the ether oxygen. PubChemLite provides predicted collision cross-section (CCS) values for different adducts of this compound, which are computationally derived and useful in ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~208 ppm |

| ¹H NMR | Methyl Ketone Protons (-COCH₃) Chemical Shift | ~2.1 ppm |

| IR | Carbonyl Stretch (νC=O) | ~1715 cm⁻¹ |

| MS | Molecular Ion Peak [M]⁺ | m/z 144 |

Applications and Functional Roles of 4 Sec Butoxy 2 Butanone in Chemical Science

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

4-sec-Butoxy-2-butanone serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and an ether linkage, allows for a range of chemical transformations. The ketone group can undergo nucleophilic addition, condensation reactions, and reduction, while the ether group offers stability under many reaction conditions. cymitquimica.com

This compound is a valuable precursor for creating more complex molecules. For instance, the ketone functionality can be a site for aldol (B89426) condensations, reacting with aldehydes or other ketones to form larger carbon skeletons. Furthermore, the carbonyl group can be targeted by Grignard reagents or undergo reductive amination to introduce new functional groups and build molecular complexity.

The synthesis of this compound itself can be achieved through methods like the Williamson ether synthesis, which involves the reaction of a sec-butoxide (B8327801) ion with a suitable 2-butanone (B6335102) derivative. This accessibility further enhances its utility as a starting material in multi-step synthetic sequences.

Occurrence in Natural Products and Biogenic Systems

Identification in Plant Essential Oils (e.g., Cynoglossum clandestinum, Pomegranate)

This compound has been identified as a significant constituent of the essential oil of Cynoglossum clandestinum, a plant belonging to the Boraginaceae family found in the Mediterranean region. researchgate.netresearchgate.net In a study of the essential oil from the aerial parts of this plant from Sicily, this compound was found to be a major component, constituting 18.1% of the oil. researchgate.netresearchgate.net

This compound has also been detected in the Bidah pomegranate cultivar, a fruit crop grown in Saudi Arabia. nih.govresearchgate.net Gas chromatography/mass spectrometry (GC/MS) analysis of extracts from the shoot and callus of this pomegranate variety revealed the presence of this compound among other phytochemicals. nih.govresearchgate.net

Table 1: Natural Sources of this compound

| Natural Source | Plant Part | Percentage/Detection |

| Cynoglossum clandestinum | Aerial Parts | 18.1% of essential oil researchgate.netresearchgate.net |

| Bidah Pomegranate | Shoot and Callus | Detected in extracts nih.govresearchgate.net |

Implications for Natural Product Biosynthesis and Chemodiversity

The presence of this compound in different plant species points to its involvement in natural product biosynthesis pathways. While the specific enzymatic reactions leading to its formation are not yet fully elucidated, its structure suggests a potential origin from the metabolism of small, common precursors within the plant. The discovery of this and other volatile organic compounds in plants like Cynoglossum clandestinum contributes to understanding the chemodiversity of the Boraginaceae family, which has been described as taxonomically complex. researchgate.netresearchgate.net

The identification of such compounds is crucial for chemotaxonomy, the classification of plants based on their chemical constituents. The unique chemical profile of a plant's essential oil, including the presence and abundance of compounds like this compound, can serve as a chemical fingerprint to differentiate between species and understand their evolutionary relationships.

Contributions to Atmospheric Chemical Cycles and Processes

Ketones are known to be involved in atmospheric chemistry, primarily through their reactions with hydroxyl (OH) radicals and through photolysis. researchgate.net While specific kinetic data for the atmospheric reactions of this compound are not extensively detailed in the provided search results, the general behavior of ketones in the atmosphere provides a framework for understanding its potential role.

The gas-phase oxidation of organic compounds like ketones is a fundamental process in the Earth's atmosphere that influences oxidant levels and the production of secondary pollutants. acs.org The reaction of ketones with OH radicals is a significant degradation pathway. researchgate.net For instance, studies on similar ketones like 2-butanone have established rate coefficients for their reaction with OH radicals, which are crucial for modeling their atmospheric lifetime and impact. researchgate.net

Potential in Materials Science and Specialized Fluid Formulations

The physical and chemical properties of this compound suggest its potential for use in materials science and as a component in specialized fluid formulations. Its liquid state at room temperature, moderate boiling point, and solubility in organic solvents are desirable characteristics for a solvent or a component in a liquid mixture. cymitquimica.com

The presence of both an ether and a ketone group can influence its properties as a solvent, potentially allowing it to dissolve a range of substances. Its molecular structure could also be leveraged in the synthesis of polymers or other materials where specific functional groups are required. While direct applications in materials science are not extensively documented in the provided results, its role as a building block in organic synthesis implies its potential to be incorporated into the structure of functional materials. bldpharm.com For example, it could serve as a monomer or an additive in the formulation of coatings, adhesives, or other polymeric materials.

Future Research Directions and Unexplored Avenues for 4 Sec Butoxy 2 Butanone Research

Integrated Computational-Experimental Approaches for Reaction Discovery

The exploration of novel reactions involving 4-sec-butoxy-2-butanone can be significantly accelerated by combining computational modeling with experimental validation. In silico methods can predict reaction outcomes and mechanisms, guiding targeted laboratory experiments. This integrated approach can efficiently identify new synthetic pathways and applications for the compound.

Future research could focus on:

Predictive Modeling: Utilizing quantum chemical calculations to predict the reactivity of this compound with various reagents and under different conditions.

Mechanism Elucidation: Employing computational tools to investigate the transition states and intermediates of potential reactions, providing insights into reaction kinetics and thermodynamics.

Virtual Screening: Screening virtual libraries of reactants to identify promising candidates for novel transformations involving the ketone and ether functionalities of this compound.

Asymmetric Synthesis and Chiral Recognition of this compound

The sec-butoxy group in this compound contains a chiral center, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules often differs between enantiomers. Therefore, developing methods for asymmetric synthesis to produce enantiomerically pure forms of this compound is a critical research area.

Key research avenues include:

Chiral Catalysis: Investigating the use of chiral catalysts to control the stereochemical outcome of the synthesis of this compound.

Chiral Resolution: Developing efficient methods for separating the enantiomers of racemic this compound.

Chiral Recognition: Studying the interactions of the individual enantiomers with chiral selectors and biological receptors to understand the basis of their differential activity.

Innovations in Green Synthetic Methodologies for the Compound

Developing environmentally friendly methods for the synthesis of this compound is essential for its potential large-scale application. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize renewable resources.

Potential areas for innovation include:

Biocatalysis: Exploring the use of enzymes as catalysts for the synthesis of this compound, which can offer high selectivity and operate under mild conditions.

Renewable Feedstocks: Investigating the synthesis of the compound from biomass-derived starting materials. For instance, it has been identified as a pyrolysis product of certain types of biomass, such as sunflower and watermelon seed shells. ncsu.edu

Solvent-Free or Green Solvent Reactions: Developing synthetic routes that avoid the use of hazardous organic solvents. Deep eutectic solvents (DESs) represent a promising green alternative for extraction and potentially for synthesis. researchgate.net

Elucidation of Complex Biological Interactions (excluding clinical human trials)

Preliminary studies have identified this compound in various natural extracts with interesting biological activities. mdpi.comnih.govrsc.orgrsc.org However, the specific contribution of this compound to the observed effects is largely unknown. Future research should aim to elucidate its interactions with biological systems at the molecular level.

Important research questions to address include:

Enzyme Inhibition: Investigating the potential of this compound to inhibit the activity of specific enzymes, which could have therapeutic implications.

Receptor Binding: In silico docking studies could predict the binding affinity of this compound to various biological receptors. nih.govrsc.orgrsc.org These computational predictions should be followed by in vitro binding assays to validate the interactions.

Antimicrobial and Antifungal Activity: The compound has been detected in extracts of Trichoderma species, which are known for their antifungal properties. mdpi.com Further studies should assess the direct antimicrobial and antifungal activity of purified this compound against a range of pathogens.

Cellular Mechanisms: Investigating the effects of the compound on cellular processes, such as cell proliferation, apoptosis, and signaling pathways, in relevant cell culture models. For instance, it was identified in pomegranate extracts that showed anticancer activity against a colorectal cancer cell line. mdpi.com

Identified Natural Sources and Potential Activities of this compound

| Natural Source | Observed Activity of Extract | Research Focus |

| Pleurotus ostreatus (Oyster Mushroom) Extracts | Potential inhibitors of breast cancer receptors (in silico) nih.govrsc.orgrsc.org | In silico evaluation for anticancer drug discovery nih.govrsc.orgrsc.org |

| Bidah Pomegranate Cultivar Extracts | Antioxidant, antibacterial, and anticancer activity mdpi.com | Phytochemical analysis and biological activity screening mdpi.com |

| Trachystemon orientalis Essential Oil | Main constituent (18.1%) of the essential oil researchgate.net | Chemical composition analysis of a previously uninvestigated species researchgate.net |

| Trichoderma spp. Extracts | Antifungal activity against cocoa pathogens mdpi.com | Identification of antifungal compounds mdpi.com |

| Biomass Pyrolysis (Sunflower and Watermelon Seed Shells) | Identified as a component of bio-oil ncsu.edu | Characterization of pyrolysis products from biomass residues ncsu.edu |

Q & A

Q. What are the key physicochemical properties of 4-sec-Butoxy-2-butanone, and how are they determined?

Answer: The compound (C₈H₁₆O₂, MW 144.21 g/mol) is a colorless liquid with a density of 0.9 g/mL . Key properties include:

To resolve ambiguities (e.g., conflicting molecular weight reports), use high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. How is this compound synthesized, and what are critical reaction parameters?

Answer: A common method involves the reaction of 2-butanone with sec-butanol under acid catalysis (e.g., H₂SO₄) to form the ether linkage . Key parameters:

Q. What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR : Peaks at δ ~1.2–1.5 ppm (sec-butyl CH₃), δ ~2.1 ppm (ketone CH₃), and δ ~3.5 ppm (ether CH₂) .

- ¹³C NMR : Signals at ~210 ppm (ketone C=O) and ~70 ppm (ether C-O) .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C stretch) .

Cross-validate with GC-MS (m/z 144 for molecular ion) to confirm purity .

Q. How should researchers handle and store this compound safely?

Answer:

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/skin contact .

- Storage : Seal in amber glass containers under nitrogen; store at 2–8°C to prevent oxidation .

- Toxicity : Limited data; assume acute toxicity (Category 4 for oral/dermal/inhalation) based on structural analogs .

Q. What analytical methods resolve contradictions in reported data (e.g., molecular weight)?

Answer:

- HRMS : Confirm exact mass (theoretical m/z 144.1150 for [M+H]⁺).

- Elemental Analysis : Compare experimental vs. theoretical C/H/O percentages (C: 66.63%, H: 11.18%, O: 22.19%) .

- Cross-validation : Replicate synthesis and characterization using peer-reviewed protocols .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions (MCRs)?

Answer: The ketone group can act as an electrophile in aldol condensations or Mannich reactions. For example:

Q. What computational approaches model the reactivity of this compound?

Answer:

Q. How can researchers optimize synthetic yields and scalability?

Answer:

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Answer: It serves as a precursor for:

Q. How do steric effects from the sec-butoxy group influence reactivity?

Answer: The branched sec-butyl group introduces steric hindrance, which:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.